molecular formula C19H28N6O B6457250 2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine CAS No. 2549038-61-9

2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B6457250
CAS No.: 2549038-61-9
M. Wt: 356.5 g/mol
InChI Key: AUGJURWTMVTCIZ-UHFFFAOYSA-N
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Description

2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine class. Its structure is notable for incorporating a variety of functional groups, including a cyclopropyl ring, methyl groups, and a piperazine moiety linked to an oxadiazole ring. These features contribute to its unique chemical and biological properties, making it a valuable molecule for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps:

  • Cyclopropylation: : Introduction of the cyclopropyl group via a cyclopropanation reaction.

  • Pyrimidine Core Formation: : Construction of the pyrimidine ring through condensation reactions involving appropriate starting materials such as guanidine derivatives and ketones.

  • Functional Group Modifications: : Addition of methyl groups through alkylation reactions.

  • Oxadiazole Formation: : Synthesis of the 1,2,4-oxadiazole ring typically involves cyclization reactions of appropriate hydrazides with carboxylic acids or their derivatives.

  • Piperazine Attachment: : The final step involves the nucleophilic substitution to attach the piperazine moiety to the pyrimidine ring system.

Industrial Production Methods

In industrial settings, the synthesis would involve optimization of reaction conditions to enhance yield and purity, such as:

  • Temperature Control: : Maintaining specific temperature ranges for each reaction step to ensure optimal reaction rates and prevent byproduct formation.

  • Catalysts and Solvents: : Use of appropriate catalysts and solvents to facilitate reactions and improve efficiency.

  • Purification: : Employing methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Potential oxidation of methyl groups to form ketones or carboxylic acids.

  • Reduction: : Reduction of oxadiazole or other heteroatomic groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions involving the piperazine and pyrimidine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

  • Reducing Agents: : Like lithium aluminum hydride for reduction processes.

  • Solvents: : Aprotic solvents such as dichloromethane or dimethylformamide to ensure efficient reactions.

Major Products

The major products from these reactions would include various oxidized or reduced forms of the parent compound, as well as substituted derivatives where functional groups have been replaced or modified.

Scientific Research Applications

2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine has broad applications in scientific research:

  • Chemistry: : Used as a precursor for synthesizing novel compounds and studying structure-activity relationships.

  • Biology: : Investigated for its interactions with biomolecules and potential as a biochemical probe.

  • Medicine: : Explored for therapeutic potential in treating various conditions due to its unique chemical properties.

  • Industry: : Utilized in the development of new materials and as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which 2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine exerts its effects is highly dependent on its specific biological target. Generally, it may act by:

  • Binding to Receptors: : Interaction with specific receptors or enzymes, altering their activity.

  • Inhibition/Activation of Enzymes: : Modulating enzymatic pathways crucial for cellular functions.

  • Pathway Modulation: : Influencing signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which imparts distinctive chemical and biological properties. Similar compounds include:

  • Cyclopropyl-Substituted Pyrimidines: : Such as 2-cyclopropyl-4,5-dimethylpyrimidine.

  • Oxadiazole-Linked Piperazines: : Like 1-(4-{[3-(methyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine.

  • Methyl-Substituted Pyrimidines: : For example, 2,4,5-trimethylpyrimidine.

Its uniqueness lies in the specific configuration and combination of these groups, which can lead to diverse reactivity and interaction profiles.

That's a wrap on this compound

Properties

IUPAC Name

5-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-12(2)17-21-16(26-23-17)11-24-7-9-25(10-8-24)19-13(3)14(4)20-18(22-19)15-5-6-15/h12,15H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGJURWTMVTCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CC3=NC(=NO3)C(C)C)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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